molecular formula C20H20BrNO4S B2821040 8-bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052608-77-1

8-bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2821040
CAS No.: 1052608-77-1
M. Wt: 450.35
InChI Key: MLAQLZSKAUFZPB-UHFFFAOYSA-N
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Description

This compound belongs to the methanobenzo-fused oxazocinone family, characterized by a bridged bicyclic framework with a benzo[g] annulated ring system. The structure includes a bromo substituent at position 8, methyl groups at positions 2 and 3, and a tosyl (p-toluenesulfonyl) group at position 3. These substituents confer unique electronic and steric properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

4-bromo-9,10-dimethyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO4S/c1-12-4-7-14(8-5-12)27(24,25)18-16-11-20(2,22(3)19(18)23)26-17-9-6-13(21)10-15(16)17/h4-10,16,18H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAQLZSKAUFZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxazocine ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted benzylamine and an aldehyde or ketone.

    Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the tosyl group: Tosylation is typically performed using tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

8-bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and tosyl groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Modifications

The following table highlights key structural analogs and their differentiating features:

Compound Name Substituent Variations Molecular Weight (g/mol) Key Properties/Findings References
8-Bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one Bromo (C8), methyl (C2/C3), tosyl (C5) Not explicitly reported Enhanced electrophilicity at C4 due to electron-withdrawing tosyl group; bromo enhances halogen bonding
8-Chloro-5-((3,4-dimethylphenyl)sulfonyl)-2,3-dimethyl-... (chloro analog) Chloro (C8), 3,4-dimethylphenylsulfonyl (C5) ~500–550 (estimated) Reduced steric bulk compared to tosyl; chloro may decrease stability under basic conditions
8-Substituted 11-Nitro-2-phenyl-... oxadiazocin-4(3H)-one diastereomers Nitro (C11), phenyl (C2) 450–470 Nitro group induces intramolecular charge transfer; diastereomers show solvent-dependent equilibria
1-(4-(Ethylthio)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-11-yl)ethan-1-one Ethylthio (C4), acetyl (C11) ~350–380 Ethylthio enhances lipophilicity; acetyl facilitates nucleophilic addition at C11
3-(3-Methoxyphenyl)-2,8-dimethyl-... oxadiazocin-4(3H)-one Methoxyphenyl (C3), methyl (C2/C8) ~400–420 Methoxy improves solubility in polar solvents; methyl groups stabilize the bicyclic core

Reactivity and Stability

  • Bromo vs. Chloro Analogs : The bromo substituent in the target compound provides greater polarizability compared to chloro, enhancing halogen-bonding interactions in crystal packing or receptor binding . However, bromo derivatives may exhibit slower nucleophilic displacement rates due to larger atomic size.
  • Tosyl vs. Aryl Sulfonyl Groups: The tosyl group (p-toluenesulfonyl) in the target compound offers superior electron-withdrawing effects compared to 3,4-dimethylphenylsulfonyl (), stabilizing the oxazocinone ring against hydrolysis.
  • Nitro-Substituted Derivatives : Compounds with nitro groups (e.g., ) undergo intramolecular transformations (e.g., nitro-to-amine reduction) under reductive conditions, unlike bromo derivatives, which are more inert .

Spectral and Physicochemical Properties

  • NMR Shifts : Methyl groups at C2/C3 in the target compound generate distinct upfield signals (δ 1.7–2.2 ppm in $^1$H NMR), while the tosyl group’s aromatic protons resonate at δ 7.6–7.8 ppm (cf. ethylthio derivatives in : δ 1.2–1.3 ppm for ethyl groups) .
  • Melting Points : Bromo and tosyl substituents increase melting points (estimated >200°C) compared to ethylthio analogs (mp 166–169°C) due to stronger intermolecular forces .

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